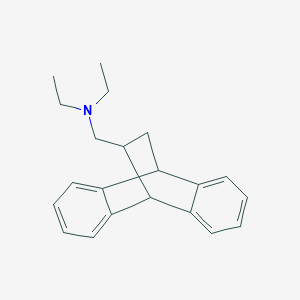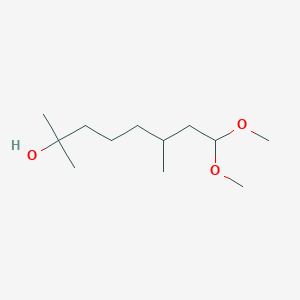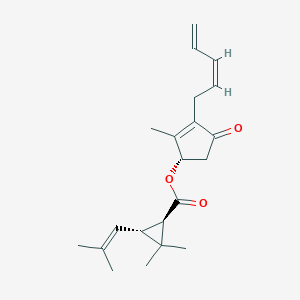
ピレトリンI
概要
説明
Synthesis Analysis
The synthesis of Pyrethrin I involves extracting the active components from the flowers of the Chrysanthemum plant. This process is followed by the separation and purification of the specific pyrethrin compounds, including Pyrethrin I. The complexity of the synthesis process is attributed to the natural origin of the compound and the need to maintain its insecticidal efficacy while ensuring minimal toxicity to mammals (Hodoșan et al., 2023).
Molecular Structure Analysis
Pyrethrin I's effectiveness as an insecticide is closely related to its molecular structure, which allows it to target the nervous system of insects selectively. The structure of Pyrethrin I includes a cyclopropane carboxylate ester and a chrysanthemic acid moiety, which are critical for its interaction with the sodium channels in insect neurons. This interaction disrupts the normal function of these channels, leading to the insect's paralysis and death (Zhu et al., 2020).
Chemical Reactions and Properties
Pyrethrin I undergoes various chemical reactions, including photodegradation and hydrolysis, which can affect its stability and insecticidal activity. These reactions are influenced by environmental factors such as light, temperature, and pH levels. The chemical properties of Pyrethrin I, including its reactivity and degradation pathways, are essential for understanding its behavior in the environment and its safety profile (Zhu et al., 2020).
Physical Properties Analysis
The physical properties of Pyrethrin I, such as its solubility in water and organic solvents, volatility, and melting point, play a significant role in its application as an insecticide. These properties determine how Pyrethrin I can be formulated and applied in different settings, affecting its efficacy and persistence in the environment (Zhu et al., 2020).
Chemical Properties Analysis
Pyrethrin I's chemical properties, including its mode of action on insect nervous systems, selectivity, and toxicity profile, are fundamental to its use as an insecticide. Understanding these properties is crucial for optimizing its use while minimizing potential adverse effects on non-target organisms and the environment (Zhu et al., 2020).
- (Hodoșan et al., 2023)
- (Zhu et al., 2020)
科学的研究の応用
殺虫特性
ピレトリン(ピレトリンIを含む)は、その強力な殺虫特性で長い間知られています . それらは、標的生物の神経系との複雑な相互作用を通じて殺虫効果を発揮し、選択的毒性と作用機序についての洞察を提供します .
植物における生合成
植物におけるピレトリンを生成する生合成経路は、重要な研究分野です。 これらの経路には、一連の酵素反応と遺伝子調節が含まれています . これらの経路を理解することは、ピレトリン(this compoundを含む)の生産を最適化するために役立ちます。
ピレスロイド誘導体の合成
ピレスロイド誘導体(天然および合成の両方の供給源を含む)の合成に関する研究は、this compoundのもう1つの重要な用途です . この研究は、改善された特性を持つ新しい殺虫剤の開発につながる可能性があります。
毒性と環境への影響
ピレトリンとピレスロイドの人間の健康への潜在的な毒性と環境への影響は、研究の重要な側面です . これらの側面を理解することで、これらの化合物をさまざまな分野で責任ある持続可能な方法で使用するための指針を得ることができます。
作用機序
Target of Action
Pyrethrin I, a potent biopesticide, primarily targets the nervous system of insects . It alters the function of sodium channels in nerve cells , leading to repetitive firing and eventual paralysis .
Result of Action
The result of Pyrethrin I’s action is the paralysis and eventual death of the target insect pests . The compound’s interaction with the nervous systems of target organisms provides insights into their selective toxicity and modes of action .
Safety and Hazards
Pyrethrin I can be irritating if it gets on your skin. It can also cause tingling or numbness at the site of contact . High levels of pyrethrins or pyrethroids can cause dizziness, headache, nausea, muscle twitching, reduced energy, changes in awareness, convulsions and loss of consciousness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
将来の方向性
特性
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-/t16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVGZAWFACYCSP-VUMXUWRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034499 | |
| Record name | Pyrethrin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 170 °C at 0.1 mm Hg, decomposes, BP: 146-150 °C at 0.0005 mm Hg | |
| Record name | PYRETHRIN I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in kerosene, ethylene dichloride, nitromethane., Soluble in ethanol, ethyl ether, carbon tetrachloride, petroleum ether, In water, 0.2 mg/L (temperature not specified) | |
| Record name | PYRETHRIN I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5192 g/cu cm at 18 °C | |
| Record name | PYRETHRIN I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.03X10-5 mm Hg at 25 °C | |
| Record name | PYRETHRIN I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/ | |
| Record name | PYRETHRIN I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS RN |
121-21-1 | |
| Record name | Pyrethrin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrethrin I [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrethrin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)],3β]]-chrysanthemate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRETHRIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T018I9EQOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRETHRIN I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] Pyrethrin I, a natural insecticide found in Chrysanthemum cinerariifolium, primarily targets the nervous system of insects. It acts by binding to voltage-gated sodium channels in nerve cells, preventing their closure. This disruption in sodium channel function leads to repetitive nerve impulses, causing paralysis and ultimately death of the insect. [] Specifically, studies on cockroaches (Periplaneta americana) suggest that the primary site of action may be within the ganglia of the nervous system. [] This is supported by the observation that pyrethrin I affects spontaneous nervous activity in the ganglia at concentrations lower than those required to impact axonic conduction.
ANone: Pyrethrin I is a complex organic molecule with the following characteristics:
A: Yes, researchers have used various spectroscopic techniques to characterize Pyrethrin I: [] Infrared spectroscopy (IR) has been instrumental in identifying and differentiating Pyrethrin I from other pyrethrins, revealing crucial structural differences. [] Gas chromatography coupled with infrared detection (GC-IR) is a powerful technique employed to obtain infrared spectra of Pyrethrin I, offering valuable insights into its structure.
ANone: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of Pyrethrin I.
ANone: This section is not applicable as the provided research papers do not discuss computational studies or modeling of Pyrethrin I.
A: [] Structural variations within the pyrethrin family significantly influence their insecticidal potency. Pyrethrin I exhibits superior insecticidal activity compared to Pyrethrin II. Moreover, within each group (Pyrethrin I/II), the order of potency generally follows: Pyrethrin I(II) > Cinerin I(II) >> Jasmolin I(II). [] Synergistic studies with sesamex highlight the importance of structural features for susceptibility to detoxification mechanisms. Cinerin I, despite being less potent than Pyrethrin I, experiences a greater toxicity enhancement when combined with sesamex, suggesting structural differences impact detoxification rates.
ANone: This section is not applicable as the provided research papers primarily focus on the chemical and biological properties of Pyrethrin I and do not delve into specific SHE regulations.
A: [] Pyrethrin I undergoes extensive metabolic detoxification within the insect. Studies using radiolabeled Pyrethrin I in houseflies (Musca domestica) revealed that over 96% of the absorbed dose is detoxified within 4 hours. The detoxification process primarily involves modifications to the ketoalcohol portion of the molecule, while the chrysanthemic acid moiety and the ester linkage remain largely intact.
A: [] Researchers commonly employ various bioassays to assess the insecticidal efficacy of Pyrethrin I. The speed of paralytic action, measured as knockdown time (KD50), and the lethal dose required to kill 50% of the test population (LD50) are typical parameters used to quantify insecticidal potency. Houseflies (Musca domestica) are frequently used as a model insect in these bioassays. [] Beyond traditional insecticidal applications, Pyrethrin I also exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum and antitrypanosomal activity against Trypanosoma brucei rhodesiense.
A: [] Insect resistance to pyrethroids, including Pyrethrin I, poses a significant challenge. One mechanism involves reduced penetration of the insecticide through the insect cuticle. [] This resistance mechanism, observed in a strain of houseflies (Musca domestica), is often accompanied by cross-resistance to DDT.
A: [] The insecticidal properties of pyrethrum flowers have been recognized for centuries. Early research focused on characterizing the active components and developing methods for their extraction and analysis. A significant milestone was the isolation of Pyrethrin I and Pyrethrin II, the major insecticidal components of pyrethrum, by Staudinger and Ruzicka, contributing to a deeper understanding of pyrethrum's efficacy.
A: [] Research on Pyrethrin I exemplifies interdisciplinary collaboration, bringing together botanists, chemists, entomologists, and toxicologists. The study of Dalmatian pyrethrum (Tanacetum cinerariifolium) populations involves:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
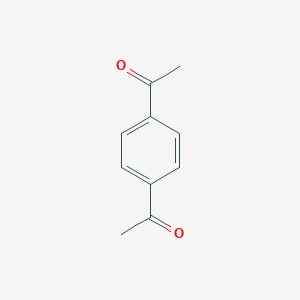
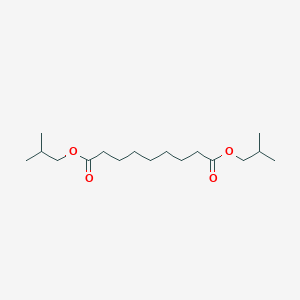

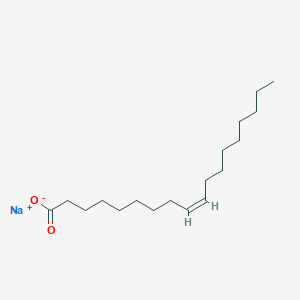
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
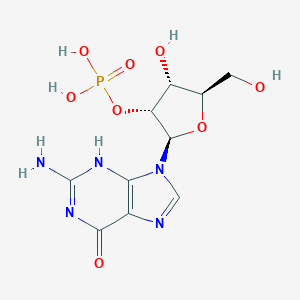

![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
